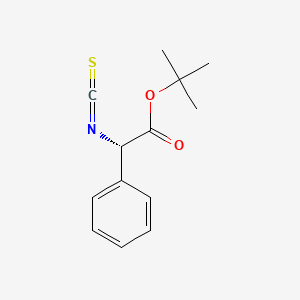
(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of an isothiocyanate group attached to a phenylacetate moiety, with a tert-butyl group providing steric hindrance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-isothiocyanato-2-phenylacetate typically involves the reaction of (S)-tert-butyl 2-amino-2-phenylacetate with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: (S)-tert-butyl 2-amino-2-phenylacetate
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by column chromatography to obtain this compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions with electron-deficient olefins, forming heterocyclic compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Cycloaddition Reactions: Electron-deficient olefins such as maleic anhydride or acrylonitrile are used. The reactions are conducted in non-polar solvents like toluene or benzene at elevated temperatures (50-100°C).
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Amines and Carbon Dioxide: Products of hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate has several applications in scientific research:
Synthetic Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biological Studies: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 2-isothiocyanato-2-phenylacetate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The compound can inhibit enzyme activity by modifying the active site or interfere with cellular processes by binding to DNA or RNA. The specific molecular targets and pathways depend on the context of its application and the nature of the interacting biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-isothiocyanato-2-phenylacetate
- Ethyl 2-isothiocyanato-2-phenylacetate
- Propyl 2-isothiocyanato-2-phenylacetate
Uniqueness
(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications .
Eigenschaften
Molekularformel |
C13H15NO2S |
|---|---|
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-isothiocyanato-2-phenylacetate |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)11(14-9-17)10-7-5-4-6-8-10/h4-8,11H,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
DJMDBANGENOTRY-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N=C=S |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


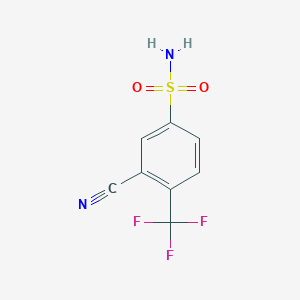
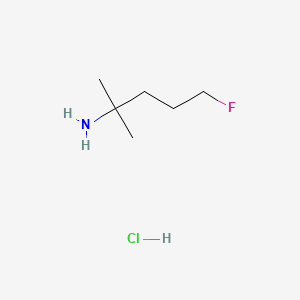
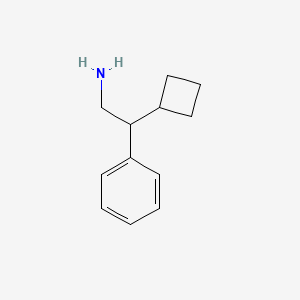
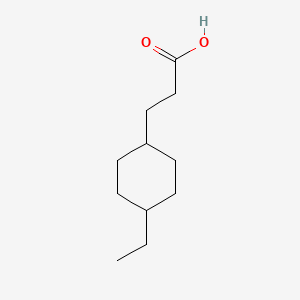
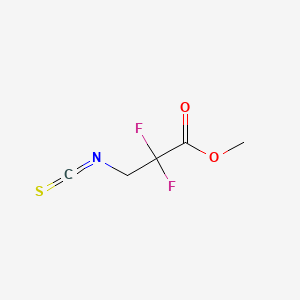
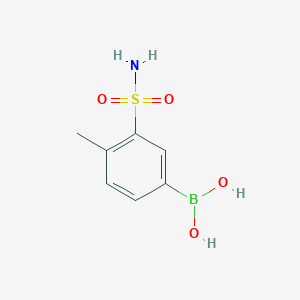
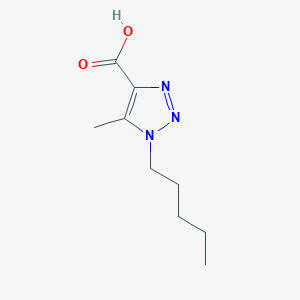
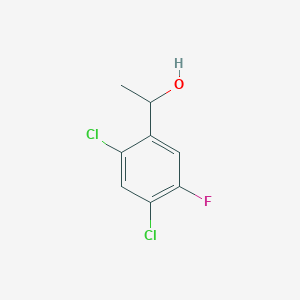
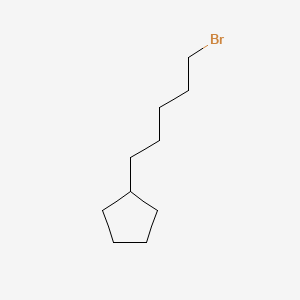
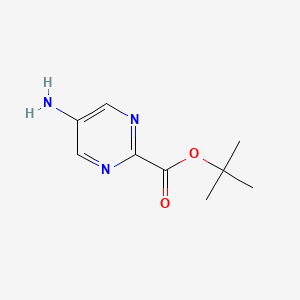
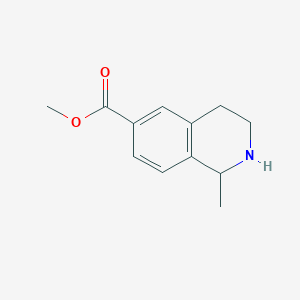
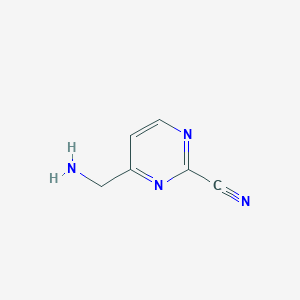
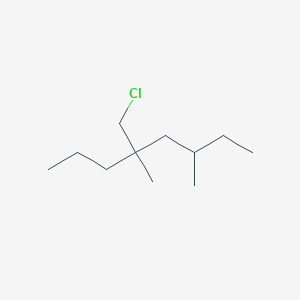
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
